molecular formula C12H14O2 B3378246 3-(Benzyloxy)cyclopentanone CAS No. 139914-48-0

3-(Benzyloxy)cyclopentanone

Cat. No. B3378246
CAS RN: 139914-48-0
M. Wt: 190.24 g/mol
InChI Key: JUSLILFQZMQLMA-UHFFFAOYSA-N
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Description

“3-(Benzyloxy)cyclopentanone” is a compound that contains a cyclopentanone core, which is a five-membered ring with a carbonyl (C=O) group . The benzyloxy group is attached to the cyclopentanone ring .


Synthesis Analysis

Cyclopentanone can be synthesized by several methods, such as the ketonic decarboxylation of adipic acid into cyclopentanone selectively . This process involves decarboxylation and nucleophilic attack at a second carboxyl group . Another method involves the cyclization of acyclic precursors . The benzyloxy group can be introduced in subsequent steps .


Molecular Structure Analysis

The molecular structure of cyclopentanone consists of a five-membered ring with a carbonyl (C=O) group . The benzyloxy group is attached to one of the carbon atoms of the cyclopentanone ring .


Chemical Reactions Analysis

Cyclopentanone can undergo a variety of chemical reactions. For instance, it can undergo self-condensation over calcined and uncalcined TiO2–ZrO2 . The reaction involves C–C coupling, which is the rate-limiting step . Other reactions include the Baeyer-Villiger oxidation and conjugate addition .


Physical And Chemical Properties Analysis

Cyclopentanone is a stable compound but can form explosive peroxides when exposed to air for a prolonged period . It is flammable, with a flash point of 29 degrees Celsius . It also has a boiling point of 130.7 degrees Celsius and a melting point of -51 degrees Celsius .

Scientific Research Applications

Two-Photon Absorption and Polymerization

Multibranched benzylidene cyclopentanone dyes, including those related to 3-(Benzyloxy)cyclopentanone, have been studied for their two-photon optical properties. These compounds, featuring a triphenylamine core, exhibit large two-photon absorption cross-sections. Their applications in photopolymerization systems demonstrate higher sensitizing efficiencies than some commercial initiators, indicating their potential in advanced materials science and engineering (Wu et al., 2006).

Anti-inflammatory and Anti-tumor Activities

Derivatives of cyclopentanone, such as 2-(3,5-dimethoxybenzylidene)-cyclopentanone, have been synthesized and evaluated for their anti-inflammatory and anti-tumor activities. These studies suggest the potential of cyclopentanone derivatives in medicinal chemistry, particularly in developing treatments for inflammation and cancer (Gui-zhen, 2010).

Oxidation Kinetics and Thermodynamics

Research into the oxidation pathways, thermodynamics, and kinetics of cyclopentanone and its intermediates offers insights into its potential as a bio-derived fuel. Such studies provide valuable data for low-temperature oxidation regimes, which could inform the development of cleaner, more efficient fuels (Khanniche & Green, 2019).

Enantioselective Synthesis

Enantioselective preparation techniques for (R) and (S)-3-hydroxycyclopentanone, utilizing kinetic resolution, highlight the importance of cyclopentanone derivatives in synthetic organic chemistry. These methods provide pathways to chiral compounds, which are crucial in the development of pharmaceuticals and agrochemicals (Chen & Hanefeld, 2013).

Antimicrobial Photodynamic Therapy

Benzylidene cyclopentanone-based photosensitizers have been explored for their application in antimicrobial photodynamic therapy (aPDT). Studies demonstrate their potential in addressing antibiotic resistance, offering a novel approach to bacterial infections, especially against methicillin-resistant Staphylococcus aureus (MRSA) (Fang et al., 2016).

Safety and Hazards

Cyclopentanone is considered hazardous. It is flammable and can form explosive peroxides when exposed to air for a prolonged period . It can cause skin irritation and serious eye irritation . Therefore, appropriate safety measures should be taken when handling cyclopentanone .

Future Directions

Future research could focus on the development of new reactions involving “3-(Benzyloxy)cyclopentanone” and its applications in various fields. For instance, the Suzuki–Miyaura coupling reaction, which involves the use of organoboron reagents, could be explored . This reaction is known for its mild and functional group tolerant reaction conditions, making it a promising direction for future research .

properties

IUPAC Name

3-phenylmethoxycyclopentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-11-6-7-12(8-11)14-9-10-4-2-1-3-5-10/h1-5,12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSLILFQZMQLMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

139914-48-0
Record name 3-(benzyloxy)cyclopentan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 3-(benzyloxy)cyclopentanol (530 mg) in dichloromethane (8 mL) is added at 0° C. 1,1-dihydro-1,1,1-triacetoxy-1,2-benziodoxol-3(1H)-on (Dess-Martin periodinan, 8 mL of a 15% solution in dichloromethane). The mixture is stirred for 3 hours, diluted with dichloromethane, washed with 1 M aqueous NaOH solution and dried (MgSO4). The solvents are evaporated in vacuo and the residue is chromatographed on silica gel (petrole ether/ethyl acetate 90:10→40:60) to give the title compound. Yield: 430 mg; LC (method 7): tR=0.90 min; Mass spectrum (ESI+): m/z=191 [M+H]+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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